Rac Guaifenesin-d3 is a deuterated form of guaifenesin, a common expectorant used to relieve chest congestion by thinning mucus. The "rac" prefix indicates that this compound exists as a racemic mixture, containing equal parts of both enantiomers of guaifenesin. Guaifenesin-d3 is primarily utilized in scientific research due to its stable isotope labeling, providing distinct advantages in pharmacokinetic studies, metabolic research, and drug development.
Rac Guaifenesin-d3 is synthesized through chemical processes that incorporate deuterium into the guaifenesin molecule. This synthesis can be achieved using various methods, including hydrogen-deuterium exchange reactions and the use of deuterated reagents or solvents.
Rac Guaifenesin-d3 is classified as a pharmaceutical compound and falls under the category of expectorants. It is also categorized as a stable isotope-labeled compound, which makes it particularly useful in analytical chemistry and biological research.
The synthesis of rac Guaifenesin-d3 typically involves the following methods:
The industrial production of rac Guaifenesin-d3 mirrors these synthetic routes but operates on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving specialized equipment designed for handling stable isotopes.
Rac Guaifenesin-d3 retains the core structure of guaifenesin but features three deuterium atoms replacing hydrogen atoms at specific positions. The chemical formula for rac Guaifenesin-d3 is C₁₀H₁₁D₃O₄.
Rac Guaifenesin-d3 can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Rac Guaifenesin-d3 functions similarly to its parent compound, guaifenesin. It acts primarily on respiratory tract secretions by:
Rac Guaifenesin-d3 has several scientific applications:
This compound's unique properties make it invaluable for researchers studying drug metabolism and therapeutic effects related to respiratory health.
Stable isotope-labeled compounds (SILCs) are chemically identical to their unlabeled counterparts but incorporate non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)) at specific molecular positions. These compounds serve as indispensable tools in pharmaceutical research due to their ability to preserve the biochemical properties of the parent molecule while enabling precise tracking. Key applications include:
The synthesis of SILCs requires sophisticated chemical and enzymatic methods to ensure isotopic enrichment >95% at designated positions, as exemplified by compounds like Glibenclamide-[d11] (98% atom D) and Guanine-[¹⁵N₅] (98% atom ¹⁵N) [1]. These high-purity standards are essential for minimizing isotopic interference in analytical assays.
Table 1: Representative Stable Isotope-Labeled Pharmaceuticals
Compound Name | CAS Number | Isotopic Enrichment | Primary Application |
---|---|---|---|
rac Guaifenesin-d₃ | 1329563-41-8 | 95% atom D | Metabolic tracer |
Glibenclamide-[d₁₁] | 1189985-02-1 | 98% atom D | Mass spectrometry standard |
Guanine-[¹⁵N₅] | 168566-53-8 | 98% atom ¹⁵N | Nucleic acid metabolism |
D-xylose-[1-d] | 288846-89-9 | 99% atom D | Carbohydrate absorption studies |
Deuterium (²H), the stable heavy isotope of hydrogen, induces a primary kinetic isotope effect (KIE) when incorporated at metabolically vulnerable sites. This KIE arises from the reduced zero-point vibrational energy of C-²H bonds compared to C-¹H bonds, leading to:
Deuterium labeling also mitigates positional isomerism issues in mass spectrometry. For rac Guaifenesin-d₃ (C₁₀H₁₁D₃O₄), the +3 Da shift generates distinct m/z signatures, eliminating interference from endogenous compounds in bioanalytical assays [1].
Table 2: Pharmacokinetic Advantages of Deuterated Pharmaceuticals
Parameter | Protiated Drug | Deuterated Analog | Biological Impact |
---|---|---|---|
CYP450 Km | Low (high enzyme affinity) | Increased (reduced affinity) | Slower metabolism |
Systemic Clearance | High (e.g., Guaifenesin: 94.8 L/hr) | Reduced by 20-50% | Higher AUC and exposure |
Half-life (t₁/₂) | Short (e.g., Guaifenesin: ~1 hr) | Extended 1.3-2.0x | Dosing frequency reduction |
Metabolic Stability | Rapid hydrolysis (>60% in 7 hr) | Improved resistance | Lower metabolite-related toxicity |
rac Guaifenesin-d₃ is a deuterium-enabled isotopologue of the expectorant drug guaifenesin (C₁₀H₁₄O₄), specifically incorporating three deuterium atoms (C₁₀H₁₁D₃O₄) at exchange-resistant positions. Key structural and chemical attributes include:
Structurally, rac Guaifenesin-d₃ retains the core pharmacophore—guaiacol ether linked to glycerol—but exhibits altered metabolic fates. Unlike protiated guaifenesin, which undergoes rapid O-demethylation via hepatic CYP450s (>40% within 3 hours), deuteration at methylene positions impedes demethylase activity, redirecting metabolism toward glucuronidation pathways [2]. This property makes it invaluable for deconvoluting the drug’s metabolic map and identifying enzyme-specific clearance routes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7